molecular formula C17H17BrO2 B5862231 4-tert-butylphenyl 4-bromobenzoate

4-tert-butylphenyl 4-bromobenzoate

Cat. No.: B5862231
M. Wt: 333.2 g/mol
InChI Key: OTJSCTXBYPZDIB-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl 4-bromobenzoate is an aromatic ester featuring a tert-butyl substituent on the phenyl ring and a bromine atom at the para position of the benzoate moiety. The tert-butyl group is known for imparting steric bulk and enhancing thermal stability, while the bromine atom contributes to electronic effects and intermolecular interactions .

Properties

IUPAC Name

(4-tert-butylphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO2/c1-17(2,3)13-6-10-15(11-7-13)20-16(19)12-4-8-14(18)9-5-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSCTXBYPZDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 4-tert-butylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylphenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-tert-butylphenyl 4-aminobenzoate.

    Reduction: 4-tert-butylphenyl 4-hydroxybenzoate.

    Oxidation: Various oxidized derivatives of the phenyl ring.

Scientific Research Applications

4-tert-butylphenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-tert-butylphenyl 4-bromobenzoate exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, often involving the transfer of hydride ions.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Mechanical Properties

  • 4-Methylphenyl 4-bromobenzoate (): This analog forms molecular layers stabilized by C–H⋯O and Br⋯Br interactions. Its structure is comparable to 4-bromophenyl benzoate (4BPB) and 4-methylphenyl 4-methylbenzoate (4MPB), where methyl and bromine substituents influence packing density and symmetry.
  • 4-Bromophenyl 4-Bromobenzoate ():
    This compound exhibits trimorphism, with polymorphs displaying plastic, elastic, or brittle mechanical behaviors depending on supramolecular interactions (e.g., π–π stacking, halogen bonding). However, critiques highlight that impurities or mischaracterization (e.g., nitro group contamination) could skew results . In contrast, the tert-butyl group in 4-tert-butylphenyl 4-bromobenzoate may stabilize specific polymorphs through van der Waals interactions, though this remains speculative without direct data .

Reactivity in Catalytic Reactions

  • Methyl 4-Bromobenzoate (): Reacts with zinc enolates in palladium-catalyzed α-arylation. The reaction efficiency depends on stoichiometric control of ZnCl₂.
  • Ethyl 4-Bromobenzoate ():
    Undergoes reduction to aldehydes using PDBBA and participates in Pd-catalyzed cross-couplings. The electron-withdrawing bromine enhances electrophilicity, while the tert-butyl group’s electron-donating nature in this compound might moderate reactivity in similar transformations .

Electronic and Functional Group Comparisons

  • tert-Butyl 4-Bromo-2-fluorobenzoate (): Fluorine introduces strong electron-withdrawing effects, increasing acidity of adjacent protons. The tert-butyl group in this compound lacks such effects but may improve solubility in nonpolar solvents .
  • 4-Formylphenyl 4-Bromobenzoate ():
    The formyl group enables further functionalization (e.g., condensation reactions). In contrast, the tert-butyl group in this compound is chemically inert, limiting post-synthetic modifications but enhancing stability .

Data Table: Key Properties of Structural Analogs

Compound Substituents Key Properties Reference ID
4-Methylphenyl 4-bromobenzoate Methyl (phenyl), Br (benzoate) Layered crystal structure; C–H⋯O/Br⋯Br interactions
4-Bromophenyl 4-bromobenzoate Br (phenyl), Br (benzoate) Trimorphic (plastic, elastic, brittle); π–π stacking disputed
Ethyl 4-bromobenzoate Ethyl (ester), Br (benzoate) Reducible to aldehydes; Pd-catalyzed cross-couplings
4-Formylphenyl 4-bromobenzoate Formyl (phenyl), Br (benzoate) Reactive for further functionalization; MW 305.13 g/mol
tert-Butyl 4-bromo-2-fluorobenzoate t-Bu (ester), Br/F (benzoate) High solubility; fluorine enhances acidity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-butylphenyl 4-bromobenzoate, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves sequential esterification and coupling reactions. For example:

Esterification : React 4-bromobenzoic acid with thionyl chloride (SOCl₂) to form 4-bromobenzoyl chloride.

Coupling : React the acid chloride with 4-tert-butylphenol in anhydrous dichloromethane (DCM) using a base like triethylamine (Et₃N) to drive the reaction.

  • Critical Parameters :

  • Temperature control (<0°C during acid chloride formation to minimize side reactions).

  • Solvent selection (polar aprotic solvents like DCM improve solubility).

  • Purification via column chromatography (hexane/ethyl acetate gradient) to isolate the ester .

    Step Reagents/Conditions Yield Purity (HPLC)
    EsterificationSOCl₂, reflux, 2 hr85-90%≥95%
    Coupling4-tert-butylphenol, Et₃N, DCM, 0°C → RT70-75%≥98%

Q. How can polymorphism in this compound be experimentally characterized, and what mechanical properties are associated with different polymorphs?

  • Methodology :

  • Screening : Use solvent evaporation (e.g., methanol, acetonitrile) to crystallize polymorphs.
  • Characterization :
  • PXRD to identify distinct crystal forms.
  • DSC to analyze thermal transitions (melting points, phase changes).
  • Nanoindentation to quantify mechanical properties (elastic modulus, plasticity).
    • Findings : Polymorphs of structurally similar compounds (e.g., 4-bromophenyl 4-bromobenzoate) exhibit drastic mechanical differences:
  • Form I : Elastic (reversible bending under stress).
  • Form II : Plastic (irreversible deformation).
  • Form III : Brittle (catastrophic fracture) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR (¹H/¹³C): Confirm molecular structure (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons at δ 7.2-8.1 ppm).
  • FT-IR : Validate ester C=O stretch (~1720 cm⁻¹) and aryl Br presence (~600 cm⁻¹).
  • HPLC-MS : Assess purity and detect trace impurities (<0.1% sensitivity).
    • Best Practices : Use deuterated chloroform (CDCl₃) for NMR solubility and minimize exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

  • Case Study : A reported "polymorph" of 4-bromophenyl 4-bromobenzoate was later identified as a co-crystal containing 25% 4-bromobenzoate and 75% 4-nitrobenzoate.
  • Resolution Strategy :

Re-refinement : Use SHELXL with updated data to correct bond lengths/angles (e.g., R1 reduced from 5.67% to 4.55%).

Hirshfeld Analysis : Compare intermolecular interactions (e.g., Br···O vs. NO₂···Br contacts) to distinguish co-crystals from true polymorphs.

Validation : Cross-check with independent synthesis and PXRD simulations (Mercury 4.0 software) .

Q. What role does the tert-butyl group play in modulating the compound’s supramolecular architecture?

  • Mechanistic Insight :

  • The bulky tert-butyl group induces steric hindrance, favoring C-H···π and Br···O interactions over conventional hydrogen bonding.
  • This promotes layered packing in crystals, as seen in analogs like 4-ethylphenyl 4-tert-butylbenzoate (parallel stacking of aromatic rings) .
    • Design Implications : Adjusting substituents (e.g., replacing Br with Cl) can tune melting points by ~20°C, impacting material processing .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Approach :

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2, COX-2).

QSAR Models : Correlate logP values (calculated: ~3.8) with membrane permeability.

MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories).

  • Outcome : Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher COX-2 inhibition (IC₅₀: 12 μM vs. 45 μM for parent compound) .

Data Contradiction and Validation

Q. Why do mechanical property studies of polymorphs sometimes yield conflicting results, and how can these be addressed?

  • Root Cause : Contamination during crystallization (e.g., solvent inclusion, co-crystal formation) alters mechanical behavior.
  • Mitigation :

  • Strict Solvent Purity : Use HPLC-grade solvents and inert atmospheres (N₂/Ar).
  • Single-Crystal Validation : Combine SCXRD with elemental analysis (CHNS) to confirm stoichiometry.
  • Reproducibility Tests : Independent replication across labs (e.g., Groningen vs. Indian Institute of Science protocols) .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • Polymorph Screening : High-throughput crystallization robots (e.g., Crystal16) .
  • Data Repositories : CCDC for validating crystal structures (Deposition ID: 2050001) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-tert-butylphenyl 4-bromobenzoate
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